molecular formula C5H9N5 B13106434 2-Hydrazinyl-6-methylpyrimidin-4-amine

2-Hydrazinyl-6-methylpyrimidin-4-amine

Cat. No.: B13106434
M. Wt: 139.16 g/mol
InChI Key: JZEBRWXXXNUMPB-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The pyrimidine core is a paramount heterocyclic scaffold in the realm of chemical and pharmaceutical sciences. bldpharm.com As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine's role in biological processes is profound. smolecule.com This inherent biocompatibility allows pyrimidine derivatives to readily interact with various enzymes and cellular components, making them a privileged structure in drug discovery. bldpharm.com

Heterocyclic compounds featuring the pyrimidine framework have garnered immense interest from medicinal chemists due to their broad spectrum of biological activities. nih.gov Numerous clinically approved drugs incorporate this motif, demonstrating efficacy as anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive agents. bldpharm.com The versatility of the pyrimidine ring, which can be readily functionalized at multiple positions, allows for the creation of diverse chemical libraries, continually expanding its application in the quest for novel therapeutic agents. ijrar.org

Role of Hydrazinyl Moieties in Chemical Synthesis and Derivatization

The hydrazinyl group (–NHNH2) is a highly reactive and versatile functional group in organic synthesis. Hydrazine (B178648) and its derivatives are crucial building blocks for a wide array of heterocyclic compounds. mdpi.com They can act as potent nucleophiles, participating in reactions to form stable nitrogen-nitrogen bonds, which are integral to constructing complex molecular architectures. nih.gov

A primary role of the hydrazinyl moiety is in the synthesis of hydrazones, which are formed through a condensation reaction with aldehydes and ketones. mdpi.com These hydrazones are not merely derivatives but serve as important intermediates for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, pyridazines, and triazoles. mdpi.comnih.gov The diverse pharmacological activities of these resulting compounds, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, underscore the importance of the hydrazinyl group as a key synthon in medicinal chemistry. nih.govnih.gov

Historical Context of 2-Hydrazinyl-6-methylpyrimidin-4-amine within Chemical Research

Historically, research into hydrazinopyrimidines has focused on their utility as versatile intermediates. For instance, studies have detailed the synthesis of 4-hydrazino pyrimidine derivatives by heating precursor compounds like 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid with hydrazine. nih.gov A common and established method for creating this class of compounds involves treating a chloropyrimidine with hydrazine hydrate (B1144303). This reaction displaces the chloro group to introduce the reactive hydrazinyl moiety, thereby creating a valuable building block for further derivatization. ijrar.org The synthesis of this compound follows these established principles of heterocyclic chemistry.

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound and its close analogs is primarily directed toward two major fields: medicinal chemistry and agricultural science. The compound serves as a key intermediate, leveraging the reactivity of both the amino and hydrazinyl groups for the synthesis of more complex molecules with potential biological activity.

The principal objectives of its academic inquiry include:

Synthesis of Novel Therapeutics: Researchers utilize the compound as a scaffold to create new derivatives with potential pharmacological applications. Studies on related hydrazinyl pyrimidines have led to the development of compounds evaluated for antitumor activity. nih.gov The resulting hydrazones and other heterocyclic derivatives are often screened for a wide range of effects, including antimicrobial, anti-inflammatory, and antimalarial properties. nih.govnih.gov

Development of Agrochemicals: A significant area of investigation involves the synthesis of derivatives with applications in agriculture. Research has shown that compounds derived from similar pyrimidine hydrazines can exhibit pronounced plant growth-stimulating effects. researchgate.netresearchgate.netresearchgate.net

Elucidation of Structure-Activity Relationships (SAR): A core objective is to understand how modifications to the this compound structure influence its biological activity. By creating a library of derivatives and testing their efficacy, chemists can identify the key molecular features responsible for a desired effect, guiding the design of more potent and selective agents. rsc.org

Compound Data

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name4-Hydrazinyl-6-methylpyrimidin-2-amine smolecule.com
CAS Number28840-64-4 smolecule.com
Molecular FormulaC₅H₉N₅ smolecule.com
Molecular Weight139.16 g/mol smolecule.com
Canonical SMILESCC1=CC(=NC(=N1)N)NN smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

2-hydrazinyl-6-methylpyrimidin-4-amine

InChI

InChI=1S/C5H9N5/c1-3-2-4(6)9-5(8-3)10-7/h2H,7H2,1H3,(H3,6,8,9,10)

InChI Key

JZEBRWXXXNUMPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NN)N

Origin of Product

United States

Synthetic Methodologies and Route Innovations for 2 Hydrazinyl 6 Methylpyrimidin 4 Amine

Classical Synthetic Approaches to 2-Hydrazinyl-6-methylpyrimidin-4-amine

Traditional methods for the synthesis of this compound and related structures have historically relied on robust and well-understood reaction mechanisms. These foundational routes include condensation reactions, nucleophilic aromatic substitutions, and early forms of multicomponent strategies.

Condensation Reactions with Hydrazine (B178648) Derivatives

Condensation reactions represent a cornerstone in the synthesis of hydrazinyl-substituted heterocycles. This approach typically involves the reaction of a pyrimidine (B1678525) derivative containing a suitable leaving group with hydrazine or its derivatives. The core of this method is the formation of a new carbon-nitrogen bond through the elimination of a small molecule, such as water or an alcohol.

A common strategy involves the treatment of a precursor, such as a 2-thiomethyl- or 2-alkoxypyrimidine, with hydrazine hydrate (B1144303). ijrar.orgresearchgate.net The hydrazine molecule acts as a potent nucleophile, attacking the carbon atom at the 2-position of the pyrimidine ring, which is activated by the electron-withdrawing nature of the ring nitrogens. This is followed by the elimination of the leaving group (e.g., methanethiol (B179389) or an alcohol) to yield the final 2-hydrazinyl product. The reaction is often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). nih.gov For instance, pyrimidine derivatives can be converted to their corresponding hydrazino derivatives by treatment with hydrazine hydrate in a solvent mixture. researchgate.net

Another related condensation method is hydrazinolysis, which is used to deprotect certain functional groups to reveal a reactive amine that can then be further functionalized, or in this context, to directly introduce the hydrazine moiety. mdpi.com

Table 1: Example of Condensation Reaction Conditions

Starting Material TypeReagentTypical SolventGeneral Conditions
2-(Alkylthio)pyrimidineHydrazine HydrateEthanolReflux
2-ChloropyrimidineHydrazine HydrateEthanol / DMFReflux
Phthalimide-protected aminopyrimidineHydrazine HydrateEthanolReflux (Deprotection/Hydrazinolysis) mdpi.com

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is a powerful and direct method for introducing the hydrazinyl group onto the pyrimidine ring. The pyrimidine nucleus is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly when a good leaving group, such as a halogen, is present at an activated position (C2, C4, or C6).

In a typical SNAr synthesis of this compound, the starting material would be 2-Chloro-6-methylpyrimidin-4-amine (B76438). This compound is treated with hydrazine hydrate, where the hydrazine acts as the nucleophile. The reaction proceeds via a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. mdpi.com The reaction conditions can be modulated, but often involve heating in a polar solvent like ethanol or isopropanol (B130326) to achieve good conversion rates. rsc.org The presence of the amino group at C4 and the methyl group at C6 influences the reactivity of the C2 position, but the substitution remains a highly viable and direct route. This method is analogous to the synthesis of hydrazinylpyridines from chloropyridines, a well-established transformation. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer an efficient approach to complex molecules. While a direct one-pot MCR for this compound is less commonly cited in classical literature, the principles can be applied.

A hypothetical MCR could involve the condensation of a β-dicarbonyl compound (like ethyl acetoacetate), an amidine source (like guanidine, to provide the 4-amine), and a hydrazine-containing building block. More commonly, pyrimidine derivatives are synthesized first via a multicomponent reaction, such as the Biginelli reaction, and then subsequently functionalized with hydrazine. nih.gov For example, a pyrimidine ring can be constructed from an aldehyde, a β-ketoester, and thiourea, followed by substitution of a resulting functional group with hydrazine. ijrar.orgbeilstein-journals.org These strategies streamline the synthesis by reducing the number of separate purification steps, saving time and resources.

Modern and Sustainable Synthetic Advancements

Recent innovations in synthetic chemistry have focused on improving efficiency, reducing environmental impact, and accessing novel chemical space. For the synthesis of this compound, these advancements are primarily seen in the application of catalysis and alternative energy sources like microwave irradiation.

Catalytic Approaches (e.g., Palladium-Catalyzed Cross-Coupling)

Modern catalytic methods, particularly those employing transition metals like palladium, have revolutionized the formation of carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a highly versatile and efficient route to hydrazinyl-substituted heteroaromatics.

This method can be applied to the synthesis of this compound by coupling 2-Chloro-6-methylpyrimidin-4-amine with a protected hydrazine derivative (e.g., di-tert-butyl hydrazodiformate) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov The use of a protected hydrazine is often necessary to prevent side reactions. Following the coupling reaction, the protecting groups can be removed under mild conditions to yield the desired product. This catalytic approach offers several advantages over classical SNAr, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. nih.gov

Table 2: Key Components in Palladium-Catalyzed Hydrazination

ComponentExampleFunction
Aryl Halide2-Chloro-6-methylpyrimidin-4-amineElectrophile
Hydrazine SourceDi-tert-butyl hydrazodiformateProtected Nucleophile nih.gov
CatalystPd(OAc)₂ or Pd₂(dba)₃Facilitates C-N bond formation
LigandBINAP, XantphosStabilizes and activates the catalyst nih.gov
BaseCs₂CO₃ or NaOtBuActivates the nucleophile

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a key technology for sustainable chemistry, significantly accelerating reaction rates and often improving product yields. tandfonline.comnih.gov The synthesis of pyrimidine derivatives, including those involving hydrazine, benefits greatly from this technique. orientjchem.orgresearchgate.net

Reactions that would typically require several hours of conventional heating can often be completed in a matter of minutes under microwave irradiation. researchgate.netijper.org For the synthesis of this compound via the SNAr route, a mixture of 2-Chloro-6-methylpyrimidin-4-amine and hydrazine hydrate in a suitable solvent can be subjected to microwave heating. The rapid and efficient heating generated by microwaves dramatically shortens the reaction time compared to conventional refluxing. rsc.orgnih.gov This method not only improves efficiency but is also considered a "green" chemistry approach due to reduced energy consumption and the potential for solvent-free reactions. tandfonline.comijper.org

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the selection of appropriate solvents, minimization of their use, and enhancing energy efficiency. rasayanjournal.co.innih.govbenthamdirect.com

The choice of solvent is a critical factor in the green synthesis of pyrimidine derivatives. researchgate.net Traditional syntheses often rely on volatile and hazardous organic solvents. The primary route to this compound involves the nucleophilic substitution of a chlorine atom in a precursor molecule, 2-chloro-6-methylpyrimidin-4-amine, with hydrazine. nih.gov This reaction is typically conducted in a suitable solvent that can facilitate the reaction while minimizing environmental impact.

Research into greener alternatives has explored the use of water, ethanol, and ionic liquids. rasayanjournal.co.in Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. Ethanol, being a bio-based solvent, is also a preferable choice. Solvent-free, or neat, reaction conditions are also being investigated to completely eliminate the need for solvents, thereby reducing waste and simplifying the purification process. researchgate.net

Below is a comparative table of different solvents for the synthesis of this compound:

SolventReaction Time (hours)Yield (%)Environmental Impact
Dichloromethane685High
Ethanol880Low
Water1275Very Low
Ionic Liquid490Variable
Solvent-free292Minimal

This table presents hypothetical data based on general principles of green chemistry for illustrative purposes.

Energy consumption is a significant aspect of sustainable chemical synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as an energy-efficient alternative to conventional heating methods. nanobioletters.com Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. chemrxiv.org

For the synthesis of this compound, microwave-assisted heating can be applied to the reaction between 2-chloro-6-methylpyrimidin-4-amine and hydrazine hydrate. This method not only accelerates the reaction but also often leads to cleaner product formation with fewer byproducts. researchgate.net

A comparison between conventional and microwave-assisted synthesis is detailed below:

Heating MethodReaction TimePower/TemperatureYield (%)
Conventional8 hours80 °C80
Microwave15 minutes150 W95

This table presents hypothetical data based on general principles of microwave-assisted synthesis for illustrative purposes.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic study of parameters such as temperature, reaction time, reagent stoichiometry, and catalyst loading.

The rate of the nucleophilic substitution reaction to form this compound is highly dependent on both temperature and reaction time. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to the formation of degradation products and impurities. Therefore, a careful study is required to identify the optimal temperature that provides a high yield in a reasonable timeframe.

The following table illustrates the effect of temperature and time on the reaction yield:

Temperature (°C)Reaction Time (hours)Yield (%)
601270
80885
100492
120288 (with impurities)

This table presents hypothetical data based on typical optimization studies for illustrative purposes.

The molar ratio of the reactants, specifically the precursor 2-chloro-6-methylpyrimidin-4-amine and hydrazine hydrate, plays a crucial role in the reaction outcome. An excess of hydrazine hydrate is often used to ensure the complete conversion of the starting material. However, a large excess can complicate the purification process.

The stoichiometry of hydrazine hydrate is optimized to achieve the highest possible yield while minimizing waste. Studies may explore molar ratios ranging from 1:1 to 1:5 (precursor to hydrazine hydrate).

Molar Ratio (Precursor:Hydrazine Hydrate)Yield (%)
1:175
1:288
1:395
1:495

This table presents hypothetical data based on stoichiometric optimization for illustrative purposes.

In some synthetic variations, a catalyst may be employed to facilitate the reaction. While the direct reaction with hydrazine is often self-catalyzed by the basic nature of hydrazine, studies might explore the use of phase-transfer catalysts or other bases to enhance the reaction rate, especially in biphasic systems.

Achieving high purity is essential for the subsequent use of this compound in research and development. The primary methods for purification include recrystallization and column chromatography. nih.gov

Recrystallization: This is a common technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. mt.com Common solvent systems for pyrimidine derivatives include ethanol, water, or mixtures such as ethanol/water or hexane/ethyl acetate. rochester.edureddit.com For amino compounds that are not soluble in common organic solvents, the use of acidic solvents like acetic acid or the formation of a salt which is then recrystallized can be effective. researchgate.net

Column Chromatography: For separating complex mixtures or achieving very high purity, column chromatography is employed. nih.gov Silica gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents chosen to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. mdpi.com High-performance liquid chromatography (HPLC) can be used for both purification and purity analysis of pyrimidine derivatives. nih.gov

The following table summarizes the purification methods:

Purification MethodSolvent/Mobile PhasePurity Achieved (%)
RecrystallizationEthanol/Water>98
Column ChromatographyHexane:Ethyl Acetate (1:1)>99
Preparative HPLCAcetonitrile/Water>99.5

This table presents typical purity levels achieved by these methods for illustrative purposes.

Chemical Reactivity and Derivatization Strategies

Reactions of the Hydrazinyl Functional Group

The hydrazinyl group (-NHNH2) is the most reactive site in the molecule for many synthetic transformations. Its two adjacent nitrogen atoms, both possessing lone pairs of electrons, make it a potent binucleophile. This characteristic is extensively exploited in cyclocondensation reactions to construct new heterocyclic rings.

Cyclocondensation Reactions for Novel Heterocycles (e.g., Pyrazoles, Triazoles, Tetrazoles, Oxo-triazolopyrimidines)

Cyclocondensation reactions involving the hydrazinyl group of pyrimidine (B1678525) derivatives are a cornerstone for the synthesis of fused and non-fused heterocyclic compounds. These reactions typically involve the reaction of the hydrazinylpyrimidine with a 1,3-dielectrophilic species, leading to the formation of five- or six-membered rings.

Pyrazoles: The reaction of hydrazinylpyrimidines with 1,3-dicarbonyl compounds is a classical and efficient method for constructing pyrazole (B372694) rings. For instance, the reaction of 2-hydrazino-4,6-dimethylpyrimidine with various trifluoromethyl-β-diketones has been studied under different conditions. In neutral media, the reaction with aryltrifluoromethyl-β-diketones yields a mixture of 5-hydroxy-5-trifluoromethylpyrazolines as the major product and 3-trifluoromethylpyrazoles as the minor product. researchgate.net However, under acidic conditions, a shift in regioselectivity is observed, leading to the formation of 5-trifluoromethylpyrazoles. researchgate.net This highlights the tunability of the reaction outcome based on the reaction conditions. The presence of electron-withdrawing groups on the phenyl ring of the diketone favors the formation of the hydroxypyrazoline intermediate. researchgate.net

Triazoles and Fused Triazolopyrimidines: The hydrazinyl group is a key precursor for forming 1,2,4-triazole (B32235) rings. This can be achieved through various synthetic routes. One common method involves the reaction with compounds containing a reactive carbon-nitrogen triple bond or its equivalent.

Furthermore, intramolecular cyclization of appropriately derivatized hydrazinylpyrimidines leads to the formation of fused heterocyclic systems, such as csu.edu.auchemrxiv.orgresearchgate.nettriazolo[4,3-c]pyrimidines. Research on 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines, compounds structurally similar to the subject of this article, has demonstrated that heterocyclization using reagents like carbon disulfide can yield fused triazolo-pyrimidine systems. journalcsij.com For example, reaction with carbon disulfide followed by treatment with an alkylating agent can produce 3-S-substituted derivatives of fused 1,2,4-triazolo[4,3-c]pyrimidine. journalcsij.com

The table below summarizes representative cyclocondensation reactions starting from a closely related hydrazinylpyrimidine.

Starting Hydrazine (B178648) DerivativeReagentProduct TypeReference
4-Hydrazinyl-6-methyl-2-(methylthio)pyrimidineAcetylacetonePyrazolyl-pyrimidine researchgate.net
4-Hydrazinyl-6-methyl-2-(benzylthio)pyrimidineLevulinic acidPyridazinyl-pyrimidine researchgate.net
4-Hydrazinyl-6-methyl-2-(methylthio)pyrimidineCarbon Disulfide (CS2) csu.edu.auchemrxiv.orgresearchgate.netTriazolo[4,3-c]pyrimidine intermediate journalcsij.com
2-Hydrazino-4,6-dimethylpyrimidineAryltrifluoromethyl-β-diketones (Acidic conditions)5-Trifluoromethylpyrazole researchgate.net

Schiff Base Formation with Aldehydes and Ketones

The terminal amino group (-NH2) of the hydrazinyl moiety readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones. This reaction results in the formation of hydrazones, which are a class of compounds containing the R1R2C=NNH-R structure, a subset of Schiff bases.

This reaction is typically carried out by refluxing the hydrazinylpyrimidine and the carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. The formation of the stable C=N double bond is the driving force for this dehydration reaction. The resulting hydrazones are often crystalline solids and serve as versatile intermediates for further synthetic modifications, including the synthesis of other heterocyclic systems or as ligands for metal complexes.

Acylation and Sulfonylation Reactions

The hydrazinyl group can be readily acylated by reacting with acylating agents such as acid chlorides, anhydrides, or esters. The reaction typically occurs at the terminal nitrogen atom, leading to the formation of acylhydrazides. For example, studies on 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines have shown that these compounds react with reagents like phenyl isocyanate or phenyl isothiocyanate to yield the corresponding N-phenylhydrazine-1-carboxamides and N-phenylhydrazine-1-carbothioamides, respectively. journalcsij.com These reactions demonstrate the nucleophilic character of the hydrazinyl group towards acylating agents. journalcsij.com

While specific studies on the sulfonylation of 2-Hydrazinyl-6-methylpyrimidin-4-amine are not widely documented, the general reactivity of hydrazines suggests that reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base would lead to the corresponding N-sulfonylhydrazide derivatives. The reactivity of the amino group on the pyrimidine ring towards acylation is generally lower than that of the hydrazinyl group, allowing for selective functionalization under controlled conditions. rsc.org

Transformations Involving the Pyrimidine Ring System

The pyrimidine ring in this compound is classified as an electron-deficient heterocycle. However, its reactivity is significantly influenced by the presence of the electron-donating amino (-NH2) and hydrazinyl (-NHNH2) groups, as well as the weakly activating methyl (-CH3) group.

Electrophilic Aromatic Substitution Studies

The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of strong activating groups, such as the amino and hydrazinyl substituents at positions 4 and 2, respectively, increases the electron density of the ring, particularly at the C-5 position. This makes the C-5 position susceptible to attack by electrophiles.

Studies on the electrophilic nitrosation of similarly substituted pyrimidines have shown that the electronic nature of the substituents at the C-4 and C-6 positions plays a crucial role in the reaction's success. csu.edu.au The activating effect of the amino and methyl groups in this compound would direct electrophiles like nitronium (NO2+) or sulfonium (B1226848) (SO3) ions to the C-5 position. However, such reactions often require harsh conditions that can lead to side reactions or degradation of the starting material. The protonation of the ring nitrogens or the basic side chains under strongly acidic conditions can deactivate the ring, hindering the substitution reaction. csu.edu.au

Nucleophilic Additions to the Pyrimidine Ring

The inherent electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic attack. While true nucleophilic addition that disrupts aromaticity is uncommon without a subsequent oxidation step, nucleophilic aromatic substitution (SNA_r) is a more prevalent reaction pathway for pyrimidines bearing suitable leaving groups.

In the case of this compound, there are no inherent leaving groups on the ring. However, understanding the ring's susceptibility to nucleophiles is crucial. In related systems, such as 4,6-dichloropyrimidines, the chlorine atoms are readily displaced by nucleophiles like amines. researchgate.netnih.gov The outcome of these reactions can be highly dependent on the substituents present. For instance, the presence of electron-donating groups can decrease the reactivity of the ring towards nucleophilic attack. nih.gov Conversely, electron-withdrawing groups enhance this reactivity. nih.gov Therefore, while this compound itself is not primed for S_NAr, its derivatives, where a hydroxyl group (formed via tautomerism) or the amino/hydrazinyl group is converted into a better leaving group, could potentially undergo such transformations.

Synthesis of Diverse Chemical Libraries and Analogs

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of diverse chemical libraries and analogs. The presence of multiple reaction sites allows for the systematic introduction of a wide array of functional groups and the construction of various heterocyclic systems.

Acyclic nucleosides, which lack the furanose or pyranose ring of their natural counterparts, are an important class of compounds with significant biological activities. The hydrazinyl group of this compound serves as a key functional handle for the synthesis of both N- and C-acyclic nucleoside derivatives.

The general strategy for the synthesis of N-acyclic nucleosides involves the condensation of the hydrazinyl moiety with various acyclic sugar derivatives or other side chains bearing an electrophilic center. For example, reaction with appropriately substituted aldehydes or ketones can lead to the formation of hydrazones, which represent a class of N-acyclic nucleoside analogs. Further reduction of the hydrazone linkage can yield the corresponding hydrazine derivatives.

The synthesis of C-acyclic nucleosides from this compound is a more complex undertaking that typically involves the construction of a carbon-carbon bond between the pyrimidine ring and the acyclic side chain. This can be achieved through various synthetic strategies, including palladium-catalyzed cross-coupling reactions of a halogenated pyrimidine precursor followed by introduction of the hydrazinyl group.

The design of these acyclic nucleoside derivatives often focuses on mimicking the structure of natural nucleosides to interact with biological targets. The length and functionality of the acyclic side chain, as well as the substitution pattern on the pyrimidine ring, are key parameters that can be systematically varied to explore structure-activity relationships.

The hydrazinyl group of this compound is a versatile precursor for the construction of fused polycyclic systems. The presence of two adjacent nitrogen atoms in the hydrazinyl moiety allows for cyclization reactions with various bifunctional reagents to form five- or six-membered heterocyclic rings fused to the pyrimidine core.

One of the most common applications is the synthesis of triazolo[4,3-a]pyrimidines. This can be achieved by reacting this compound with reagents such as orthoesters, carboxylic acids, or acid chlorides. The reaction proceeds through an initial acylation of the terminal nitrogen of the hydrazinyl group, followed by an intramolecular cyclization and dehydration to afford the fused triazole ring.

Another important class of fused systems accessible from this precursor is the pyrazolo[3,4-d]pyrimidine scaffold. The synthesis of these derivatives typically involves the reaction of the hydrazinylpyrimidine with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds via a condensation-cyclization sequence to furnish the pyrazole ring fused to the pyrimidine.

The strategic selection of the cyclizing agent allows for the introduction of diverse substituents on the newly formed fused ring, further expanding the chemical space of the resulting polycyclic systems. These fused heterocycles are of significant interest due to their prevalence in biologically active molecules.

The derivatization of this compound at its various reactive sites leads to a wide range of analogs with altered electronic and steric properties, which in turn influences their reactivity. Understanding the structure-reactivity relationships of these derivatives is crucial for predicting their chemical behavior and for the rational design of new synthetic transformations.

The nucleophilicity of the hydrazinyl group can be modulated by the introduction of substituents on the pyrimidine ring. Electron-withdrawing groups on the ring will decrease the electron density on the hydrazinyl nitrogen atoms, thereby reducing their nucleophilicity. Conversely, electron-donating groups will enhance the nucleophilicity of the hydrazinyl moiety.

The reactivity of the pyrimidine ring itself is also significantly affected by the nature of the substituents. For instance, acylation or sulfonylation of the amino group at the C4 position can decrease its electron-donating character, making the C5 position less susceptible to electrophilic attack.

A systematic study of these structure-reactivity relationships, often aided by computational methods, is essential for the development of efficient and selective synthetic methodologies for the derivatization of this compound and its analogs.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides a precise map of the carbon and hydrogen skeleton.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for identifying the types and number of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Hydrazinyl-6-methylpyrimidin-4-amine is expected to show distinct signals corresponding to each unique proton environment. The methyl (–CH₃) protons typically appear as a sharp singlet in the upfield region. The lone proton on the pyrimidine (B1678525) ring (H-5) would resonate as a singlet in the aromatic region. The protons of the amine (–NH₂) and hydrazinyl (–NHNH₂) groups are exchangeable and often appear as broad singlets; their chemical shifts can be sensitive to solvent, concentration, and temperature. ucl.ac.uk

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. For this compound, distinct signals are anticipated for the methyl carbon, the three non-equivalent pyrimidine ring carbons (C-2, C-4, C-6), and the carbon bearing a proton (C-5). The chemical shifts of the ring carbons are influenced by the attached nitrogen-containing functional groups. oregonstate.eduorganicchemistrydata.org Quaternary carbons, those without attached protons (C-2, C-4, C-6), are typically weaker in intensity compared to the protonated carbon (C-5). oregonstate.edu

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AtomTechniquePredicted Chemical Shift (ppm)MultiplicityNotes
–CH₃¹H NMR~2.1-2.4Singlet (s)Typical range for a methyl group on a pyrimidine ring.
H-5¹H NMR~5.7-6.0Singlet (s)Aromatic proton on the electron-rich pyrimidine ring.
4-NH₂¹H NMR~6.5-7.0Broad Singlet (br s)Chemical shift is variable and dependent on conditions.
2-NHNH₂¹H NMR~4.5 (NH₂) & ~8.0 (NH)Broad Singlets (br s)Two distinct signals for the two different N-H environments; shifts are variable.
–CH₃¹³C NMR~20-25N/AAliphatic carbon signal.
C-5¹³C NMR~95-105N/AProtonated aromatic carbon.
C-2, C-4, C-6¹³C NMR~160-170N/AQuaternary carbons attached to nitrogen, appearing downfield. chemicalbook.comwisc.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY could show correlations between the –NH and –NH₂ protons of the hydrazinyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique would definitively link the proton signals of the methyl group and the H-5 ring proton to their respective carbon signals identified in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows longer-range correlations between protons and carbons (typically over two to four bonds). sdsu.edu It is instrumental in piecing together the molecular skeleton. Key expected correlations for this compound include:

The methyl protons (–CH₃) showing correlation to ring carbons C-6 and C-5.

The ring proton (H-5) showing correlations to C-4 and C-6.

The amine protons (4-NH₂) showing correlations to C-4, C-5, and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net NOESY can provide conformational information and confirm assignments. For instance, a correlation would be expected between the methyl protons and the H-5 proton, confirming their spatial proximity on the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₅H₉N₅), the exact mass of its protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value to confirm its composition.

Table 2. Exact Mass Calculation for the Protonated Molecular Ion of this compound.
Ion FormulaElemental CompositionCalculated Exact Mass (Da)
[C₅H₁₀N₅]⁺5 x ¹²C, 10 x ¹H, 5 x ¹⁴N140.09817

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. unito.it The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the parent molecule. chemrxiv.org For the protonated molecule [M+H]⁺ of this compound, several fragmentation pathways are plausible. The fragmentation of pyrimidine derivatives often involves the loss of small neutral molecules and cleavage of the ring system. nih.govresearchgate.net

Common fragmentation pathways may include:

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 123.08.

Loss of Hydrazine (B178648) (N₂H₄): Cleavage of the C-N bond connecting the hydrazinyl group, resulting in a fragment at m/z 108.07.

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, leading to various smaller charged fragments.

Table 3. Plausible Fragment Ions in the MS/MS Spectrum of Protonated this compound.
Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Formula
140.10NH₃123.08[C₅H₇N₄]⁺
140.10N₂H₄108.07[C₅H₈N₃]⁺
140.10CH₃CN + NH₃82.06[C₃H₆N₃]⁺

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vandanapublications.com

The FTIR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. The N-H stretching vibrations of both the primary amine and the hydrazinyl group are expected in the high-frequency region. The C-H bonds of the methyl group and the pyrimidine ring will also have distinct stretching and bending vibrations. The pyrimidine ring itself will exhibit a series of characteristic "ring breathing" and stretching vibrations in the fingerprint region. researchgate.netphyschemres.org

Table 4. Predicted Characteristic FTIR Absorption Bands for this compound.
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchAmine (NH₂) & Hydrazine (NH, NH₂)3100 - 3400Medium-Strong, Broad
C-H Stretch (sp³)Methyl (–CH₃)2850 - 3000Medium
C=N and C=C StretchPyrimidine Ring1500 - 1650Strong
N-H Bend (Scissoring)Amine (NH₂)1590 - 1650Medium
C-H BendMethyl (–CH₃)1375 - 1450Medium
C-N StretchAromatic Amine/Hydrazine1250 - 1350Medium

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For this compound, the FTIR spectrum is expected to display characteristic absorption bands corresponding to its primary amine (-NH₂), hydrazinyl (-NHNH₂), methyl (-CH₃), and pyrimidine ring moieties.

The key vibrational modes anticipated for this compound include:

N-H Stretching: The amino and hydrazinyl groups will exhibit N-H stretching vibrations, typically appearing as medium to strong bands in the 3200-3500 cm⁻¹ region. Primary amines often show two bands (symmetric and asymmetric stretching), while the hydrazinyl group contains both -NH₂ and -NH- components, which would contribute to this region. For comparison, a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, displays medium bands for its primary amine at 3352 and 3297 cm⁻¹ and a sharper band for the secondary amine N-H bond at 3215 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring is expected to produce weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear as stronger bands just below 3000 cm⁻¹. researchgate.net

N-H Bending: The scissoring vibration of the amino and hydrazinyl groups typically results in a strong absorption band in the 1580-1650 cm⁻¹ range.

C=N and C=C Stretching: The pyrimidine ring will have characteristic stretching vibrations for its C=N and C=C bonds, which are expected in the 1400-1620 cm⁻¹ region. These bands are often sharp and of medium to strong intensity, providing a fingerprint for the heterocyclic core.

C-N Stretching: Vibrations corresponding to the C-N bonds of the amino and hydrazinyl groups attached to the ring are expected in the 1250-1350 cm⁻¹ range.

The table below summarizes the expected FTIR absorption regions for the primary functional groups of this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino/Hydrazinyl (-NH₂)Symmetric & Asymmetric Stretch3200 - 3500
Hydrazinyl (-NH-)Stretch3200 - 3400
Pyrimidine Ring (=C-H)Stretch3000 - 3100
Methyl (-CH₃)Symmetric & Asymmetric Stretch2850 - 2980
Amino/Hydrazinyl (-NH₂)Bending (Scissoring)1580 - 1650
Pyrimidine Ring (C=N, C=C)Ring Stretching1400 - 1620
C-NStretch1250 - 1350

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on changes in the polarizability of bonds. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. For this compound, Raman analysis would be especially useful for characterizing the vibrations of the pyrimidine ring.

Key expected features in the Raman spectrum would include:

Ring Breathing Modes: A strong, sharp band characteristic of the symmetric expansion and contraction of the pyrimidine ring. This is often a prominent feature in the Raman spectra of heterocyclic aromatic compounds.

C-C and C-N Vibrations: The spectrum would also reveal information about the stretching and deformation modes of the carbon-carbon and carbon-nitrogen bonds within the heterocyclic structure.

Methyl Group Vibrations: C-H stretching and bending modes of the methyl group would also be Raman active.

While no specific Raman data exists for the target compound, studies on similar molecules, such as hydrazone-pyridine derivatives, have utilized Raman spectroscopy to complement FTIR data for a complete vibrational assignment. nih.gov

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would determine its fundamental crystallographic parameters, including the crystal system, space group, and the dimensions of the unit cell. This data forms the basis for solving the complete crystal structure.

Although no experimental data is available for the target compound, the table below presents crystallographic data for a structurally related compound, 2-Chloro-6-methylpyrimidin-4-amine (B76438), to illustrate the type of information that would be obtained. nih.gov

ParameterIllustrative Data for 2-Chloro-6-methylpyrimidin-4-amine nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1256 (8)
b (Å)7.8537 (8)
c (Å)13.0769 (15)
β (°)115.678 (1)
Volume (ų)659.54 (13)
Z (molecules/cell)4

Conformational Analysis in the Crystalline State

X-ray crystallography would reveal the precise conformation of the molecule as it exists in the solid state. Key conformational features to be determined for this compound would include:

Planarity of the Pyrimidine Ring: The analysis would confirm the degree of planarity of the six-membered pyrimidine ring. In similar structures, such as 6-Methylpyridin-2-amine, the heterocyclic skeleton is observed to be nearly planar. nih.gov

Orientation of Substituents: The torsion angles defining the orientation of the amino and hydrazinyl groups relative to the plane of the pyrimidine ring would be determined. This is important for understanding steric effects and the directionality of hydrogen bonds. The pyramidalization of the nitrogen atoms in the amino and hydrazinyl groups would also be quantified.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic behavior, which in turn predicts the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry and reactivity of molecules. While specific DFT studies focused exclusively on 2-Hydrazinyl-6-methylpyrimidin-4-amine are not widely available in the cited literature, the principles of DFT allow for the theoretical optimization of its molecular structure. Such calculations would reveal bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. Furthermore, DFT can map the electron density distribution, highlighting electron-rich and electron-deficient regions, which are key to understanding the molecule's reactive sites. For instance, the nitrogen atoms of the pyrimidine (B1678525) ring and the hydrazinyl and amine groups are expected to be electron-rich.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would pinpoint the distribution of these orbitals. It is anticipated that the HOMO would be localized on the electron-rich amine and hydrazinyl groups, while the LUMO might be distributed over the pyrimidine ring. The calculated energy gap would provide a quantitative measure of its kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No specific experimental or calculated data for this exact compound was found in the provided search results. The table below is a representative example of what such data would look like.

Parameter Energy (eV)
HOMO -
LUMO -

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular bonding interactions. It provides a detailed picture of the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis can quantify the stability of the molecule arising from hyperconjugative interactions. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyrimidine ring.

Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as half of the HOMO-LUMO energy gap. A harder molecule is less reactive.

Chemical Potential (μ): Related to the electronegativity of the molecule.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

These parameters are crucial for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Table 2: Hypothetical Global Reactivity Parameters for this compound No specific calculated data for this exact compound was found in the provided search results. This table is a representative example.

Parameter Value (eV)
Chemical Hardness (η) -
Chemical Potential (μ) -

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying how a molecule might interact with biological macromolecules, such as proteins. These methods are foundational in the field of drug design and discovery.

Molecular Docking Studies (e.g., Binding Mode Prediction with Protein Targets in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, docking studies would be performed against various protein targets to explore its potential as an inhibitor or modulator of protein function.

The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity or scoring function. The results can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. For example, the amine and hydrazinyl groups of this compound are potential hydrogen bond donors and acceptors, which could facilitate strong binding to a protein active site. While specific docking studies on this compound are not detailed in the available literature, this method remains a critical step in assessing its biological potential.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand-receptor complex. By simulating the dynamic behavior of the complex in a solvated environment, researchers can predict how strongly and stably a ligand like this compound binds to its target protein.

The stability of the protein-ligand complex is a key determinant of a ligand's efficacy. MD simulations provide detailed information on the conformational changes and intermolecular interactions that occur over the simulation period. Key metrics are analyzed to quantify this stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD trajectory, typically fluctuating within a narrow range (e.g., 1-3 Å), indicates that the complex has reached equilibrium and remains stable throughout the simulation. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand. It helps identify which regions of the protein or ligand are flexible and which are rigid. High fluctuations in the binding site can indicate instability, while low fluctuations suggest that the ligand is held tightly in a stable conformation.

Hydrogen Bonds and Other Interactions: The persistence of specific interactions, particularly hydrogen bonds, between the ligand and the protein's active site is a strong indicator of binding stability. MD trajectories are analyzed to determine the number and duration of these bonds.

A typical MD simulation runs for nanoseconds (ns), providing a view of the complex's dynamic stability. For instance, a 100 ns simulation can reveal whether a ligand maintains its initial binding pose or undergoes significant conformational changes that might lead to dissociation. mdpi.com The results of such an analysis can be used to compare different ligands and prioritize those that form the most stable complexes with the target.

Table 1. Illustrative MD Simulation Stability Metrics for a Ligand-Target Complex.
MetricDescriptionValue (Illustrative)Interpretation
Protein RMSDAverage deviation of the protein backbone atoms from the initial structure.1.8 ± 0.3 ÅIndicates the protein structure is stable and has reached equilibrium.
Ligand RMSDAverage deviation of the ligand's heavy atoms relative to the protein's binding site.1.1 ± 0.2 ÅSuggests the ligand remains stably bound in its initial pose.
Average H-BondsThe average number of hydrogen bonds maintained between the ligand and protein.3-4Represents strong and persistent interactions within the binding pocket.
Binding Free Energy (MM/PBSA)Estimated free energy of binding calculated from the simulation trajectory.-45.5 kcal/molA highly negative value indicates a strong binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By building a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds and to understand the key structural features that influence their potency.

For derivatives of this compound, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. These methods correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activity.

A 3D-QSAR study was performed on a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives to investigate their antitumor activities against the H460 cancer cell line. nih.gov The resulting CoMFA and CoMSIA models were statistically significant, indicating their predictive power. nih.gov

CoMFA: This method calculates the steric and electrostatic interaction energies between a probe atom and each molecule in the series. The resulting fields are used to build a regression model.

CoMSIA: This technique is similar to CoMFA but includes additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed understanding of the intermolecular interactions.

The statistical quality of the models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

Table 2. Statistical Results of 3D-QSAR Models for 2-hydrazinyl-thieno[3,2-d]pyrimidine Derivatives. nih.gov
Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Field Contributions
CoMFA0.4360.937Steric: 55.3%, Electrostatic: 44.7%
CoMSIA0.7060.947Steric: 12.1%, Electrostatic: 32.5%, Hydrophobic: 35.8%, H-Bond Donor: 11.2%, H-Bond Acceptor: 8.4%

The output of these models includes 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that adding a bulky group in one area (favorable steric interaction) or an electronegative group in another (favorable electrostatic interaction) would enhance the compound's potency. These insights are critical for the rational design of new and more effective analogs. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. The flexibility of a molecule like this compound is crucial for its ability to bind to a biological target, as it must often adopt a specific, low-energy conformation to fit into the binding pocket.

The set of all possible conformations and their corresponding potential energies constitutes the molecule's potential energy surface or "energy landscape". nih.gov This landscape features energy minima, which represent stable, low-energy conformers, and energy barriers, which correspond to the energy required to transition between these conformers. biorxiv.org Understanding this landscape is essential for predicting the most probable and biologically active shape of a molecule.

Computational methods are used to explore the conformational space and map the energy landscape:

Conformer Generation: A systematic or random search is performed by rotating the molecule's flexible bonds to generate a large number of possible conformations.

Energy Minimization: Each generated conformer is then subjected to energy minimization using methods like molecular mechanics or more accurate quantum mechanical calculations, such as Density Functional Theory (DFT), to find the nearest local energy minimum.

Analysis: The resulting low-energy conformers are clustered and ranked by their relative energies. The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature, providing insight into which shapes are most prevalent.

This analysis reveals the molecule's intrinsic flexibility and preferred three-dimensional structures. For this compound, key areas of flexibility would include the rotation around the C-N bond connecting the hydrazinyl group to the pyrimidine ring and the internal rotation within the hydrazinyl group itself.

Table 3. Illustrative Conformational Analysis Data for a Flexible Molecule.
Conformer IDKey Dihedral Angle(s)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
1 (Global Minimum)-175.5°0.0075.4%
265.2°1.5010.2%
3-68.9°1.658.1%
4178.1°2.104.5%

By identifying the global energy minimum and other low-energy conformers, researchers can better understand the molecule's behavior in solution and generate more accurate starting structures for molecular docking and MD simulation studies.

Interactions with Biological Systems: Mechanistic and Pre Clinical Perspectives

Exploration of Molecular Target Identification (Non-human, Non-clinical)

Identifying the specific molecular partners of a bioactive compound is crucial for understanding its mechanism of action. For 2-Hydrazinyl-6-methylpyrimidin-4-amine and related structures, a variety of advanced techniques are employed to pinpoint their direct protein targets within a complex biological system.

Chemical proteomics has emerged as a powerful strategy for the unbiased, global identification of protein targets of small molecules directly in native biological systems. nih.gov This approach utilizes chemical probes to capture and identify interacting proteins, offering a broad view of a compound's potential mechanisms and off-target effects. magtechjournal.comnih.gov

Activity-based protein profiling (ABPP) is a key technique within chemical proteomics that employs reactive chemical probes to covalently label the active sites of specific enzyme families. mdpi.com The hydrazine (B178648) moiety, a core feature of this compound, is particularly useful in this context. Electron-rich hydrazine probes can covalently target multiple classes of pharmacologically important enzymes that possess diverse organic and inorganic electrophilic cofactors. nih.govnih.govresearchgate.net This versatility allows for the profiling of enzymes such as flavoenzymes, RNA demethylases, and heme-binding proteins. nih.gov The process typically involves treating a complex proteome (e.g., a cell lysate) with a hydrazine-based probe, which leads to the covalent and activity-dependent labeling of target enzymes. These labeled proteins can then be identified using mass spectrometry, revealing the compound's target landscape. nih.gov This methodology is invaluable for uncovering novel targets that might not be found through traditional hypothesis-driven approaches. nih.gov

Once potential targets are identified, it is essential to confirm that the parent compound engages these targets within a cellular context. Probe-driven target engagement studies are designed for this purpose. These studies often involve creating a specialized chemical probe derived from the compound of interest, such as this compound, by attaching a reporter tag (e.g., a fluorophore or biotin).

A common method is a competitive binding assay. In this setup, cells or cell lysates are pre-treated with the non-tagged parent compound before the addition of the tagged probe. If the parent compound binds to the target protein, it will block the active site, preventing the tagged probe from binding. nih.govresearchgate.net A subsequent reduction in the signal from the reporter tag, as measured by techniques like fluorescence imaging or quantitative mass spectrometry, provides direct evidence of target engagement. The development of highly stable and bright luminescent probes, such as macrotricyclic terbium complexes, has further advanced these studies, enabling quantitative target engagement profiling in living cells. nih.gov

Derivatives of the aminopyrimidine scaffold are well-documented inhibitors of several important enzyme families, particularly those involved in cell signaling and inflammation.

Kinases: The pyrimidine (B1678525) core is a common scaffold for designing kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes. nih.gov Hydrazone derivatives of 2,4-diaminopyrimidine (B92962) have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a critical enzyme in cell migration and proliferation. nih.gov Similarly, thieno[2,3-d]pyrimidin-4-yl hydrazone analogues have been developed as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. researchgate.net Other kinases targeted by aminopyrimidine derivatives include Epidermal Growth Factor Receptor (EGFR) and Casein Kinase-2 (CK2). nih.govnih.gov

Nitric Oxide Synthase (NOS): Overproduction of nitric oxide by neuronal NOS (nNOS) and inducible NOS (iNOS) is implicated in various pathological conditions. rsc.org 2-aminopyrimidine (B69317) and 2-aminopyridine (B139424) analogues have been synthesized and evaluated as inhibitors of NOS isoforms. nih.govnih.gov Studies have shown that specific substitutions on the pyrimidine ring can lead to potent and selective inhibition of nNOS or iNOS, making these compounds valuable tools for studying the roles of these enzymes. nih.govrsc.org

Cyclooxygenase (COX): The COX enzymes are central to the inflammatory process, and their inhibition is a major therapeutic strategy. The anti-inflammatory properties of certain pyrimidine derivatives are linked to their ability to suppress COX-1 and COX-2 activity. rsc.org This inhibition reduces the production of prostaglandins, which are key mediators of inflammation. rsc.org

Table 1: Enzyme Inhibition by this compound Derivatives This table is interactive. You can sort and filter the data.

Enzyme Class Specific Enzyme Derivative Type Reported Activity (IC₅₀)
Kinase Focal Adhesion Kinase (FAK) 2,4-diarylaminopyrimidine hydrazone 0.113 - 1.460 µM
Kinase Cyclin-Dependent Kinase 4 (CDK4) Thieno[2,3-d]pyrimidin-4-yl hydrazone Not specified
Kinase Bromodomain-containing protein 4 (BRD4) 5-arylethylidene-aminopyrimidine-2,4-dione 0.029 µM
Kinase Polo-like kinase 1 (PLK1) 5-arylethylidene-aminopyrimidine-2,4-dione 0.094 µM
Nitric Oxide Synthase (NOS) Inducible NOS (iNOS) 2-amino-4-methylpyridine analogue Potent inhibition noted
Cyclooxygenase (COX) COX-2 Pyrano[2,3-d]pyrimidine derivative 0.04 µM

Cellular Pathway Modulation Studies (in vitro Cell Line Models)

Following molecular target identification, research progresses to understanding how compound-target interactions translate into cellular responses. These studies are typically performed using in vitro models, such as cancer cell lines, to investigate effects on cell viability, proliferation, and death pathways.

Derivatives based on the 2-hydrazinylpyrimidine scaffold have demonstrated significant antiproliferative activity across a diverse panel of human cancer cell lines. The potency of these compounds is evaluated by determining their GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

For instance, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives exhibited potent activity, particularly against the H460 non-small cell lung cancer line, with IC₅₀ values in the nanomolar range. nih.gov Similarly, 4,6-dihydrazone pyrimidine derivatives showed broad-spectrum antitumor activity against cell lines including BGC-823 (gastric), BEL-7402 (liver), MCF-7 (breast), and A549 (lung), with IC₅₀ values often in the low micromolar range and demonstrating greater potency than the standard chemotherapy agent 5-fluorouracil (B62378) in some cases. nih.gov Other studies on related aminopyrimidine structures have confirmed activity against breast (MDA-MB-231), colon (HT-29), and leukemia (HuT78, THP-1) cell lines. nih.govmdpi.com

Table 2: Antiproliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cancer Type Cell Line Reported Activity (IC₅₀ / GI₅₀)
6-hydrazinyl-pyrimidine derivative Lung Cancer H460 0.05 µM
6-hydrazinyl-pyrimidine derivative Colon Cancer HT-29 6.31 µM
6-hydrazinyl-pyrimidine derivative Breast Cancer MDA-MB-231 6.50 µM
4,6-dihydrazone pyrimidine derivative Gastric Cancer BGC-823 7.89 µM
4,6-dihydrazone pyrimidine derivative Liver Cancer BEL-7402 6.70 µM
4,6-dihydrazone pyrimidine derivative Breast Cancer MCF-7 Not specified
4,6-dihydrazone pyrimidine derivative Lung Cancer A549 Not specified
4-aminoquinoline-benzimidazole hybrid Leukemia (T-cell lymphoma) HuT78 0.4 µM
4-amino-thienopyrimidine carboxylate Breast Cancer MCF-7 4.3 µg/mL

The inhibition of cell proliferation by these compounds is often mechanisticallly linked to the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle.

Studies have employed flow cytometry with Annexin V-FITC/PI staining to quantify the extent of apoptosis. Treatment of BGC-823 gastric cancer cells with 4,6-dihydrazone pyrimidine derivatives led to a concentration-dependent increase in the percentage of apoptotic cells. nih.gov This indicates that the compounds actively trigger the cellular suicide program.

Furthermore, analysis of the cell cycle distribution can reveal specific checkpoints that are affected. For example, certain aminopyrimidine-based dual inhibitors of BRD4 and PLK1 were found to cause cell cycle arrest at the G2/M phase, which is a common mechanism for kinase inhibitors that disrupts mitosis. mdpi.com The induction of apoptosis is often accompanied by changes in the expression levels of key regulatory proteins. Research has shown that treatment with these pyrimidine derivatives can upregulate the expression of pro-apoptotic proteins like BAX and caspase-3, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2. mdpi.com This shift in the balance of pro- and anti-apoptotic factors ultimately commits the cell to undergo apoptosis.

Mechanistic Insights into Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The pyrimidine scaffold, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry due to its versatile binding capabilities with a range of biological macromolecules. The arrangement of nitrogen atoms within the heterocyclic ring, combined with its functional substituents—the hydrazinyl, amine, and methyl groups—dictates the nature and specificity of these interactions.

Interactions with DNA: Derivatives of the core pyrimidine structure have demonstrated the ability to interact with DNA through non-covalent mechanisms. Molecular docking studies on related dihydrazone pyrimidine compounds show potential for both groove binding and intercalation between DNA base pairs. mdpi.com The interaction is stabilized by specific hydrogen bonds formed between the nitrogen and hydrogen atoms of the hydrazone linker and DNA residues such as deoxyguanosine (DG) and deoxycytidine (DC). mdpi.com For instance, the hydrazinyl moiety can act as a hydrogen bond donor, forming connections with the phosphate (B84403) backbone or the nucleotide bases within the DNA grooves.

Interactions with Proteins: The pyrimidine framework serves as an effective scaffold for orienting functional groups to fit within the binding pockets of proteins. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the exocyclic amine and hydrazinyl groups serve as potent hydrogen bond donors. These interactions are crucial for anchoring the molecule to specific amino acid residues like serine, glutamine, and histidine, as seen in studies of pyrimidine derivatives inhibiting enzymes such as cyclooxygenase-2 (COX-2). rsc.org Furthermore, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, highlighting the adaptability of the pyrimidine core in targeting protein-protein interfaces. nih.gov

Interactions with RNA: While specific studies on this compound interacting with RNA are limited, the fundamental principles of RNA-ligand recognition can be inferred. The aromatic pyrimidine ring is capable of engaging in π-π stacking interactions with the nucleobases of RNA (adenine, guanine, cytosine, and uracil) and the aromatic side chains of amino acids in RNA-binding proteins, such as phenylalanine, tyrosine, and tryptophan. nih.gov These stacking forces, along with hydrogen bonding, are significant contributors to the stability of RNA-protein and RNA-ligand complexes. nih.gov The strength and geometry of these interactions would be heavily influenced by the specific substituents on the pyrimidine ring. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

The biological activity of this compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies aim to decipher how modifications to different parts of the molecule influence its interactions with biological targets. This involves systematically altering the pyrimidine core and its substituents to optimize potency, selectivity, and other pharmacological properties.

Elucidation of Key Structural Features for Molecular Recognition

Molecular recognition by a biological target is dependent on a precise combination of structural features that facilitate binding. For this compound, several key features are critical.

The Pyrimidine Core : This aromatic heterocycle is the foundational scaffold. Its planar geometry and the specific placement of its two nitrogen atoms are essential for forming hydrogen bonds and engaging in π-stacking interactions within binding sites.

The 2-Hydrazinyl Group (-NHNH₂) : This functional group is a crucial determinant of activity. It serves as a potent hydrogen bond donor and can act as a versatile chemical handle or linker. In synthetic chemistry, this group is often used as an intermediate to introduce larger, more complex substituents, such as pyrazole (B372694) rings, allowing for extensive SAR exploration. acs.org

The 4-Amine Group (-NH₂) : Positioned on the opposite side of the ring from the hydrazinyl group, this primary amine is a key hydrogen bond donor and acceptor. Its presence is vital for anchoring the molecule within a binding pocket and establishing specific contacts with target macromolecules.

The 6-Methyl Group (-CH₃) : This group adds lipophilicity and steric bulk to the molecule. It can fit into hydrophobic pockets within a target protein, enhancing binding affinity. Conversely, its size and position can also create steric hindrance, influencing the molecule's preferred binding orientation and selectivity.

The table below summarizes the key structural features and their contributions to molecular interactions.

Structural FeaturePositionPotential Role in Molecular Recognition
Pyrimidine RingCoreAromatic scaffold for π-stacking; Nitrogen atoms act as H-bond acceptors.
Hydrazinyl GroupC2Potent H-bond donor; Versatile linker for synthetic modification. acs.org
Amine GroupC4Key H-bond donor and acceptor for anchoring in binding sites.
Methyl GroupC6Provides lipophilicity for hydrophobic interactions; Influences binding orientation through steric effects.

Design Principles for Modulating Molecular Interactions

Based on the SAR, several design principles can be employed to rationally modify the structure of this compound to modulate its biological activity.

Functionalization of the Hydrazinyl Moiety : A primary strategy involves using the hydrazinyl group as a reactive handle. Condensation with various aldehydes and ketones can generate a library of hydrazone derivatives. mdpi.com This approach allows for the introduction of diverse aryl or heteroaryl groups, which can form new π-stacking or hydrogen bonding interactions to enhance binding affinity and target selectivity. mdpi.comacs.org

Substitution at the C6 Position : The methyl group can be replaced with other substituents to probe for beneficial interactions. Replacing it with larger alkyl groups, cyclic fragments, or aromatic rings can optimize van der Waals or hydrophobic interactions. For instance, replacing the methyl with a 3-pyridyl group showed modest antitubercular activity in a related series. acs.org

Bioisosteric Replacement : Key functional groups can be swapped with bioisosteres to fine-tune electronic and steric properties. The amine group at C4 could be replaced with a hydroxyl or thiol group to assess the importance of its hydrogen bonding pattern. The entire pyrimidine core could be replaced with another heterocyclic system to explore different scaffold geometries.

Core Annulation : An advanced design principle involves fusing another ring to the pyrimidine core. This creates more rigid, planar systems, such as pyrrolo[2,3-d]pyrimidines, which can lead to altered or enhanced biological activities by presenting the interaction points in a different spatial arrangement. rsc.org

The following table outlines key design principles and their intended impact on molecular interactions.

Design PrincipleTarget MoietyExpected Outcome
Hydrazone Formation2-Hydrazinyl GroupIntroduction of diverse substituents to form new H-bonds and π-stacking interactions. mdpi.comacs.org
Alkyl/Aryl Substitution6-Methyl GroupEnhanced hydrophobic interactions; Improved fitting into binding pockets. acs.org
Bioisosteric Replacement4-Amine Group / CoreFine-tuning of electronic properties and hydrogen bonding capacity.
Ring Fusion (Annulation)Pyrimidine CoreCreation of rigid, extended scaffolds to alter binding geometry and improve activity. rsc.org

Applications As a Synthetic Precursor in Diverse Research Fields

Building Block for Complex Heterocyclic Systems

The reactivity of the hydrazinyl moiety makes 2-Hydrazinyl-6-methylpyrimidin-4-amine an ideal starting material for constructing intricate heterocyclic frameworks. The presence of multiple nitrogen atoms facilitates cyclization reactions, leading to the formation of fused-ring systems with diverse chemical properties.

The compound is extensively used to create bicyclic and tricyclic heterocyclic systems where a pyrimidine (B1678525) ring is fused with other rings like pyrazole (B372694), triazole, or another pyrimidine. These fused systems are of significant interest due to their prevalence in biologically active molecules.

The hydrazinyl group can react with various reagents to close new rings onto the pyrimidine core. For instance, hydrazinopyrimidines can be converted into pyrazolo[3,4-d], triazolo[4,3-c], and tetrazolo[1,5-c]pyrimidines through reactions with agents like trimethyl orthoformate or nitrous acid. capes.gov.br One reported transformation involves heating a pyrimidine with hydrazine (B178648) at high temperatures to induce a ring contraction, converting the pyrimidine into a pyrazole. escholarship.org This skeletal remodeling highlights the transformative potential of hydrazine in heterocyclic chemistry. escholarship.org

The synthesis of pyridodipyrimidines, which are tricyclic systems containing fused pyrimidine rings, often utilizes aminopyrimidine derivatives as key starting materials. nih.gov The general strategy involves the cyclocondensation of aminopyrimidines with β-dicarbonyl compounds or their equivalents. nih.gov Research has demonstrated the synthesis of various pyrimidine-fused heterocycles, showcasing the utility of hydrazinyl and amino-substituted pyrimidines in creating complex molecular architectures. researchgate.netresearchgate.net

Starting Pyrimidine DerivativeReagent/ConditionResulting Fused HeterocycleReference
6-hydrazinopyrimidinesTrimethyl orthoformateTriazolo[4,3-c]pyrimidines capes.gov.br
6-hydrazinopyrimidinesNitrous acidTetrazolo[1,5-c]pyrimidines capes.gov.br
Substituted PyrimidineHydrazine (Heating)Pyrazole (via ring contraction) escholarship.org
4-Amino-2-(pyrazol-4-yl)-6-phenylpyrimidine-5-carbonitrileVarious reagents (e.g., formamide)Pyrimido[4,5-d]pyrimidines researchgate.net
4-Hydrazinyl-6-methyl-2-(alkylthio)pyrimidinesCyclization reactionsTriazolo[4,3-c]pyrimidines researchgate.net

The pyrimidine-amine framework is a recognized scaffold in designing molecules for chemical biology. These scaffolds can be elaborated to create probes that interact with biological targets like enzymes. biorxiv.org Hydrazine-containing compounds, in particular, have been developed as versatile chemoproteomic probes. biorxiv.org The hydrazine "warhead" can covalently couple to sites of catalysis in enzymes, allowing for activity-based protein profiling. biorxiv.org

While not always starting directly from this compound, the synthesis of complex inhibitors, such as those for Cyclin-Dependent Kinase 9 (CDK9), utilizes scaffolds like (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole). nih.gov This demonstrates the importance of the pyrimidine-amine core structure in building molecules designed for specific biological interactions. nih.gov The functionalization of this core allows for the fine-tuning of the molecule's properties to achieve desired activity and selectivity.

Intermediates in the Synthesis of Agrochemical Research Compounds

In the field of agrochemicals, pyrimidine derivatives are crucial intermediates for creating new pesticides (insecticides and fungicides) and plant growth regulators. researchgate.netacs.orgresearchgate.net The search for novel compounds is driven by the need to overcome increasing pesticide resistance. acs.org

Researchers have synthesized series of novel pyrimidin-4-amine derivatives and tested their biological activities. acs.org For example, compounds containing a pyrimidin-4-amine core linked to a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety have shown excellent insecticidal and fungicidal properties. acs.org Similarly, derivatives of 2-amino-6-methylpyrimidine-4(3H)-thione have been investigated for their plant growth-stimulating actions. researchgate.net

Studies on 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines have also led to the development of derivatives with significant plant growth stimulant properties. researchgate.net These findings underscore the role of the this compound structure as a foundational element in the discovery of new agrochemicals.

Pyrimidine-Based ScaffoldTarget ApplicationObserved ActivityReference
Pyrimidin-4-amine with 1,2,4-oxadiazole (B8745197) moietyInsecticide / FungicideActivity against Mythimna separata and Pseudoperonospora cubensis acs.org
2-Amino-6-methylpyrimidine-4(3H)-thione derivativesPlant Growth RegulatorPlant growth stimulation researchgate.net
Derivatives of 4-Hydrazinyl-6-methyl-2-(alkylthio)pyrimidinesPlant Growth RegulatorEffective plant growth stimulant activity researchgate.net

Role in Materials Science Research

The structural features of this compound and its derivatives also lend themselves to applications in materials science, particularly in the creation of functional organic molecules like dyes and fluorescent sensors.

The extended π-systems present in pyrimidine-fused heterocycles are characteristic of chromophores, the parts of a molecule responsible for its color. By synthesizing larger, conjugated systems from pyrimidine precursors, it is possible to create novel dyes and pigments. The specific substituents on the pyrimidine ring can be modified to tune the resulting color and other properties, such as solubility and lightfastness. Pyrazolopyrimidines, for instance, have been studied as fluorophoric molecules. mdpi.com

Fluorescent small-molecule probes are powerful tools for detecting and imaging specific analytes in biological and environmental systems. nih.govrsc.org Hydrazine is a common chemical reagent but is also highly toxic, making its detection important. nih.gov Consequently, significant research has been dedicated to developing fluorescent probes for the selective sensing of hydrazine. nih.govresearchgate.net

These probes are often designed based on a specific chemical reaction between the probe molecule and hydrazine, which leads to a change in the probe's fluorescence properties (e.g., a "turn-on" or "turn-off" response). researchgate.net The design principles and fluorophore scaffolds used in these sensors can be adapted to use hydrazinyl-containing compounds like this compound as the starting point for building new sensors. The pyrimidine core can be functionalized with a fluorophore and a recognition site, allowing for the development of novel probes for various analytes. The high sensitivity and spatiotemporal resolution of fluorescence-based techniques make this a promising area of research. rsc.org

Ligands for Coordination Chemistry Studies

The hydrazinyl moiety of this compound is a key functional group for the construction of polydentate ligands, which are crucial in the field of coordination chemistry. The lone pair of electrons on the terminal nitrogen atom of the hydrazinyl group can readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff base ligands. These ligands, featuring an azomethine (-C=N-) linkage, possess multiple donor atoms and can form stable complexes with a variety of metal ions.

The general synthetic strategy involves the reaction of this compound with a selected aldehyde or ketone, often under reflux in an alcoholic solvent. The resulting Schiff base ligand can then be isolated and subsequently reacted with a metal salt to form the desired coordination complex. The pyrimidine ring nitrogen atoms, the azomethine nitrogen, and potentially other donor atoms from the aldehyde or ketone precursor can all participate in coordinating with the central metal ion.

While direct studies on ligands derived specifically from this compound are not extensively detailed in the reviewed literature, the principles of ligand synthesis and coordination can be inferred from studies on analogous pyrimidine-hydrazide and pyrimidine-hydrazone systems. For instance, research on other pyrimidine hydrazides has shown their capability to act as bidentate or polydentate ligands, coordinating with transition metal ions to form complexes with diverse geometries, including octahedral and square planar. ekb.egekb.eg

The characterization of these coordination complexes typically involves a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is instrumental in confirming the formation of the Schiff base, with the appearance of a characteristic ν(C=N) stretching vibration. The coordination of the azomethine nitrogen to the metal center is often indicated by a shift in the frequency of this band. Furthermore, the disappearance of the ν(N-H) band of the hydrazinyl group provides evidence of the condensation reaction. Electronic absorption spectroscopy (UV-Vis) provides insights into the electronic transitions within the complex and can help in deducing the coordination geometry around the metal ion. Molar conductivity measurements are employed to determine the electrolytic or non-electrolytic nature of the complexes. nih.gov

The following table summarizes the types of ligands that can be hypothetically synthesized from this compound and the expected characteristics of their metal complexes, based on the general behavior of pyrimidine-based Schiff base ligands.

Reactant for Schiff Base FormationResulting Ligand TypePotential Coordinating AtomsExpected Metal IonsPotential Geometries
SalicylaldehydeSchiff Base (Hydrazone)Pyrimidine N, Azomethine N, Phenolic OCu(II), Ni(II), Co(II), Zn(II)Square Planar, Tetrahedral, Octahedral
Acetylacetoneβ-diketone Condensation ProductPyrimidine N, Imine N, Carbonyl OVO(IV), Mn(III), Fe(III)Square Pyramidal, Octahedral
2-PyridinecarboxaldehydeSchiff Base (Hydrazone)Pyrimidine N, Azomethine N, Pyridyl NFe(II), Ru(II), Cu(I)Octahedral, Tetrahedral

The versatility of this compound as a precursor allows for the rational design of ligands with specific donor sets and steric properties. By carefully selecting the carbonyl compound for the condensation reaction, researchers can tailor the resulting ligand to selectively bind to certain metal ions or to promote the formation of coordination complexes with desired geometries and electronic properties. These tailored metal complexes have potential applications in various areas, including catalysis, materials science, and as models for biological systems.

Future Directions and Emerging Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of novel analogs of 2-Hydrazinyl-6-methylpyrimidin-4-amine. nih.govmdpi.commdpi.com These computational tools can analyze vast datasets to identify complex patterns and predict the biological activities and physicochemical properties of molecules, thereby streamlining the drug discovery process. mdpi.com

Future research can leverage ML algorithms, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANNs), to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com Building on existing work where 3D-QSAR models like CoMFA and CoMSIA were successfully used to investigate the structure-activity relationships of hydrazinyl-thieno[3,2-d]pyrimidine derivatives, these advanced models can guide the rational design of new compounds with enhanced potency and selectivity. nih.gov For instance, AI can be employed to predict cytotoxicity against various cancer cell lines or to optimize compounds for specific therapeutic targets, such as those involved in inflammatory or neurodegenerative diseases. nih.govnih.govnih.gov

Generative models, a frontier in AI, can propose entirely new molecular structures based on a desired therapeutic profile. By training these models on known active and inactive compounds, researchers can explore a vast chemical space to identify novel this compound derivatives that possess ideal characteristics for a specific biological target, potentially uncovering candidates with unprecedented efficacy. mdpi.com

Table 1: Application of AI/ML in Compound Design

AI/ML Technique Application in Drug Discovery Potential for this compound Derivatives
Machine Learning (ML) Predict biological activity, toxicity, and pharmacokinetic properties. mdpi.com Develop predictive QSAR models for antitumor and anti-inflammatory activity. nih.govnih.gov
Deep Learning (DL) Identify novel drug targets and generate new molecular structures. nih.gov Design novel analogs with high selectivity for specific enzyme or receptor targets.
3D-QSAR (CoMFA/CoMSIA) Analyze the relationship between 3D molecular properties and biological activity. nih.gov Optimize substituents on the pyrimidine (B1678525) ring to enhance cytotoxic potency against cancer cells. nih.gov

| Generative Models | Design novel molecules with desired therapeutic profiles. mdpi.com | Create new scaffolds based on the hydrazinyl-pyrimidine core for unexplored biological targets. |

Advancements in Automated Synthesis and High-Throughput Screening

By coupling automated synthesis with HTS, researchers can rapidly evaluate the biological activity of thousands of compounds. For example, a library of derivatives could be screened against a panel of cancer cell lines or enzymes to quickly identify lead compounds. nih.gov This approach dramatically shortens the hit-to-lead optimization cycle. Future efforts should focus on adapting the known synthetic routes—such as the reaction of substituted pyrimidines with hydrazine (B178648) nih.gov—to automated platforms to enable the rapid exploration of diverse chemical functionalities on the pyrimidine core.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The rich chemistry of the this compound scaffold provides fertile ground for exploring novel reactivity and unconventional transformations. The hydrazine moiety is a versatile functional group, capable of participating in a wide array of reactions. organic-chemistry.org

Future research could focus on leveraging this reactivity in new ways:

Multicomponent Reactions: Designing one-pot, multicomponent reactions starting from this compound to rapidly build molecular complexity and generate diverse heterocyclic systems.

Photoredox and Electrocatalysis: Employing light or electricity to drive novel transformations that are inaccessible through traditional thermal methods, potentially enabling unique C-N or N-N bond formations.

Biocatalysis: Using enzymes to catalyze reactions with high chemo-, regio-, and stereoselectivity, offering a green and efficient route to chiral derivatives.

Unconventional Cyclizations: Investigating novel intramolecular cyclization cascades to construct fused polycyclic systems, similar to the pyrazolo-[3,4-d]-pyrimidine derivatives synthesized from related hydrazinopyrimidines. nih.gov Exploring autoxidation reactions, as seen in other hydrazinyl heterocycles, could also lead to novel dimeric or oligomeric structures with unique properties. mdpi.com

Development of Advanced Analytical Techniques for Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and biological action of this compound derivatives is crucial for rational optimization. While standard techniques like NMR, IR, and mass spectrometry are foundational mdpi.com, advanced analytical methods can provide unprecedented insight.

Future mechanistic studies could employ:

In-situ Spectroscopy (e.g., ReactIR, Raman): To monitor reactions in real-time, identifying transient intermediates and providing kinetic data to elucidate complex reaction pathways.

Advanced Mass Spectrometry: Using techniques like tandem MS (MS/MS) to fragment molecules and precisely map their connectivity or employing hydrogen-deuterium exchange (HDX) mass spectrometry to study drug-protein interactions.

Computational Chemistry: Applying Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways, calculate transition state energies, and rationalize observed reactivity and selectivity. organic-chemistry.orgmdpi.com Combining experimental data, such as kinetic isotope effects, with computational models can provide a highly detailed picture of the reaction mechanism. organic-chemistry.org

Table 2: Advanced Techniques for Mechanistic Elucidation

Technique Type Information Gained
ReactIR / In-situ NMR Spectroscopic Real-time reaction monitoring, identification of intermediates, kinetic profiles.
Tandem Mass Spectrometry Analytical Structural elucidation of products and intermediates, fragmentation pathways.
Isotopic Labeling Experimental Tracing the fate of atoms through a reaction mechanism. organic-chemistry.org

| Density Functional Theory (DFT) | Computational | Calculation of transition state energies, reaction pathways, and product stability. mdpi.com |

Expansion into New Areas of Chemical Biology Research beyond Current Scope

The established biological activities of hydrazinyl-pyrimidine derivatives—spanning antitumor, anti-inflammatory, and agricultural applications—serve as a launchpad for exploring new frontiers in chemical biology. nih.govnih.govresearchgate.netnih.gov

Emerging research opportunities include:

Targeted Protein Degradation: Designing Proteolysis-Targeting Chimeras (PROTACs) by linking a derivative that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted destruction of disease-causing proteins.

Chemical Probes: Developing potent and selective derivatives as chemical probes to investigate the function of specific proteins or pathways in living systems, helping to validate new drug targets.

Covalent Inhibitors: Engineering derivatives with reactive groups (warheads) that can form a covalent bond with a specific amino acid residue on a target protein, leading to irreversible inhibition and potentially enhanced therapeutic effects.

Agrochemicals: Building on preliminary findings of plant growth stimulation researchgate.net, a more systematic exploration could lead to the development of novel pesticides, herbicides, or plant growth regulators.

By embracing these future directions, the scientific community can continue to unlock the full potential of the this compound scaffold, paving the way for the development of next-generation therapeutics, research tools, and functional materials.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Hydrazinyl-6-methylpyrimidin-4-amine, and how can purity be assessed?

  • Methodology : A common approach involves condensation reactions of hydrazine derivatives with substituted pyrimidine precursors. For example, refluxing 6-methylpyrimidin-4-amine derivatives with hydrazine hydrate in ethanol under controlled pH conditions can yield the target compound. Post-synthesis, purity is typically assessed via HPLC (high-performance liquid chromatography) with UV detection (retention time ~0.75 minutes under SQD-FA05 conditions) . Mass spectrometry (LCMS, m/z data) and elemental analysis further confirm structural integrity.

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in ethanol/water mixtures can be analyzed using SHELXL for refinement . Hydrogen bonding patterns and π-stacking interactions should be cross-validated with graph-set analysis to ensure consistency with Etter’s rules for supramolecular assemblies .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., hydrazinyl protons at δ 4.2–5.0 ppm).
  • FT-IR : Peaks at ~3300 cm1^{-1} (N–H stretch) and ~1600 cm1^{-1} (C=N/C–N vibrations).
  • UV-Vis : Absorption maxima in the 260–280 nm range due to π→π* transitions in the pyrimidine ring .

Advanced Research Questions

Q. How can discrepancies in hydrogen bonding motifs between crystallographic studies and computational models be resolved?

  • Methodology : Discrepancies often arise from dynamic effects (e.g., temperature-dependent conformational changes). Use variable-temperature SCXRD to observe hydrogen bond flexibility. Compare with density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) accounting for solvation effects. Cross-reference with Etter’s graph-set analysis to classify motifs (e.g., R22(8)R_2^2(8) rings) . If inconsistencies persist, re-examine refinement parameters in SHELXL (e.g., displacement ellipsoids, thermal motion) .

Q. What experimental strategies optimize the reactivity of the hydrazinyl group for functionalization?

  • Methodology : The hydrazinyl group’s nucleophilicity can be leveraged for:

  • Acylation : React with acyl chlorides in dichloromethane (DCM) at 0°C.
  • Condensation : Use aldehydes (e.g., benzaldehyde) in ethanol under acid catalysis to form hydrazones .
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize products via 1H^1H-NMR shifts (e.g., hydrazone protons at δ 7.8–8.2 ppm).

Q. How to design a crystallographic study to resolve ambiguities in molecular packing influenced by the methyl group?

  • Methodology :

  • Crystal Growth : Optimize conditions (e.g., solvent polarity, temperature gradients) to obtain high-quality crystals.
  • Refinement : Use SHELXL with TWIN/BASF commands for potential twinning. Validate with PLATON’s ADDSYM to check for missed symmetry .
  • Analysis : Compare packing motifs (e.g., herringbone vs. layered structures) with related compounds like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.